N-(4-Oxocyclohexyl)acetamide
Description
Significance and Research Context of Cyclohexylacetamides in Medicinal Chemistry
The cyclohexylacetamide scaffold is a recurring motif in a variety of medicinally important compounds. The amide linkage is a fundamental feature in numerous drugs, constituting approximately 25% of commonly prescribed medications, as it mimics the peptide bonds found in proteins and enzymes. beilstein-journals.org The cyclohexane (B81311) ring, a prevalent carbocycle in drug design, provides a three-dimensional structure that can effectively orient functional groups to interact with biological targets.
Research has shown that chloroacetamides based on primary amines, like the parent structure of N-(4-Oxocyclohexyl)acetamide, are generally less reactive than those derived from secondary amines. nih.govacs.org This tunable reactivity is a valuable asset in the design of targeted covalent inhibitors, a growing class of therapeutic agents. acs.org The cyclohexylacetamide core can be found in various bioactive molecules, including those with potential as anti-inflammatory agents and p38α MAPK inhibitors. beilstein-journals.orgresearchgate.net The strategic functionalization of the cyclohexyl ring and the acetamide (B32628) group allows for the fine-tuning of a compound's pharmacological profile.
Historical Perspectives on the Utilization of Keto-Acetamide Scaffolds in Chemical Synthesis
The keto-acetamide structural motif has a long and significant history in chemical synthesis, valued for its dual functionality which allows for diverse chemical transformations. The α-ketoamide moiety, in particular, is a privileged structure found in numerous natural products and has been extensively used by medicinal chemists. nih.govacs.org This scaffold's utility stems from its polyfunctional nature, possessing both nucleophilic and electrophilic centers that enable selective chemical activations. nih.gov
Historically, the synthesis of molecules containing the keto-acetamide framework has been a focus of synthetic methodology development. For example, in the mid-20th century, the total synthesis of crinine (B1220781) alkaloids involved the use of a β-keto-ester which was converted to an acetamide and subsequently cyclized. mdpi.com More contemporary methods have focused on developing efficient and catalyst-free reactions to form oxoacetamide derivatives, highlighting the ongoing importance of this structural class. nih.gov The α-ketoamide group is also recognized for its ability to covalently interact with catalytic residues like serine or cysteine in enzymes, making it a key pharmacophore in the design of enzyme inhibitors. nih.govacs.org The development of synthetic routes to access these scaffolds continues to be an active area of research, with modern approaches focusing on efficiency, atom economy, and the use of readily available starting materials. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMYWNHKFIVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337089 | |
| Record name | N-(4-Oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27514-08-5 | |
| Record name | 4-Acetamidocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27514-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Acetamidocyclohexanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027514085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
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| Record name | N-(4-Oxocyclohexyl)acetamide | |
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N 4 Oxocyclohexyl Acetamide As a Key Intermediate in Complex Molecule Synthesis
Application in the Synthesis of Cariprazine and Analogs
A significant application of N-(4-Oxocyclohexyl)acetamide is as a starting material in the commercially viable synthesis of Cariprazine, an atypical antipsychotic agent. The synthesis involves a sequence of carefully orchestrated reactions to construct the final complex structure of the drug.
The synthesis of Cariprazine from this compound commences with a Wittig-Horner (also known as Horner-Wadsworth-Emmons) reaction. This reaction involves the treatment of the ketone group on this compound with a stabilized phosphorus ylide, typically a phosphonate (B1237965) carbanion. This step is crucial for carbon-carbon bond formation, converting the cyclic ketone into an alkene and extending the carbon chain, which is essential for building the final molecular framework of Cariprazine. The reaction is known for its high E-selectivity, leading to the preferential formation of the trans-alkene, a desired stereochemical feature for the subsequent steps.
| Step | Reaction Type | Reactant(s) | Product Feature |
| 1 | Wittig-Horner Reaction | This compound, Stabilized Phosphorus Ylide | Formation of a C=C double bond (alkene) |
Following the Wittig-Horner reaction, a reduction of the newly formed alkene is performed. This step saturates the carbon-carbon double bond, yielding a stable substituted cyclohexane (B81311) ring. This reduction is critical for establishing the trans stereochemistry of the final product, which is often achieved through catalytic hydrogenation.
Further along the synthetic pathway, another key reduction is employed. After a series of transformations including hydrolysis, deacylation, and amidation to form a Weinreb amide, this intermediate is reduced to yield a corresponding aldehyde. This aldehyde is a crucial precursor for the final fragment coupling step. Controlling this reduction is vital to prevent over-reduction to an alcohol, which would halt the desired reaction sequence.
The synthetic route to Cariprazine involves several sequential transformations where amidation and reductive amination play pivotal roles. After initial steps including the Wittig-Horner reaction and alkene reduction, the molecule undergoes hydrolysis and deacylation, followed by amidation to form a Weinreb amide intermediate (2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methylacetamide).
The final key step in the assembly of Cariprazine is a reductive amination. The aldehyde generated from the reduction of the Weinreb amide is reacted with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. This reaction, typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride, forms the final carbon-nitrogen bond, linking the two major fragments of the molecule to yield Cariprazine.
| Step | Reaction Type | Starting Material | Key Reagent | Product |
| Intermediate Formation | Amidation | 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic acid | N,O-dimethylhydroxylamine | 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methylacetamide (Weinreb Amide) |
| Final Step | Reductive Amination | Aldehyde intermediate | 1-(2,3-dichlorophenyl)piperazine | Cariprazine |
In pharmaceutical manufacturing, controlling for potentially genotoxic impurities (PGIs) is a significant challenge, as these substances can damage DNA and must be limited to trace levels. Traditional syntheses of Cariprazine raised concerns due to the use of reagents like N,N-dimethyl carbamoyl (B1232498) chloride in a late-stage step, which is a known genotoxic impurity (GTI). The removal of such impurities from the final active pharmaceutical ingredient (API) is exceptionally difficult.
To address this, improved and commercially viable synthetic routes have been developed that intentionally avoid the introduction of PGIs in the final stages. A key strategy involves the creation of the novel intermediate, 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methylacetamide. This approach allows the sensitive urea (B33335) functional group to be introduced earlier in the synthesis, circumventing the need for genotoxic reagents in the final steps and resulting in a safer, cleaner process. This redesign of the synthesis is a prime example of implementing "Quality by Design" principles to minimize harmful impurities.
Reactant in the Preparation of Heterocyclic Systems
Beyond its use in synthesizing Cariprazine, this compound also serves as a reactant in the preparation of various heterocyclic systems. Its bifunctional nature—possessing both an amide and a ketone—allows it to be incorporated into diverse molecular scaffolds.
Development of Falcipain Inhibitors and Antiparasitic Agents
This compound has been identified as a crucial starting material in the synthesis of a class of compounds known as 2-pyrimidinecarbonitrile derivatives. These derivatives have garnered significant attention due to their potent inhibitory activity against falcipain, a cysteine protease enzyme found in Plasmodium falciparum, the parasite responsible for malaria. The development of inhibitors targeting falcipain is a key strategy in the discovery of novel antiparasitic agents.
Research has demonstrated that the cyclohexyl group of this compound serves as a valuable scaffold in the design of these inhibitors. Through chemical modification, the ketone group of this compound is utilized to construct the more complex pyrimidinecarbonitrile core. This core structure is instrumental in the interaction with the active site of the falcipain enzyme, leading to its inhibition and subsequent disruption of the parasite's life cycle.
The synthesis of these potential antiparasitic agents highlights the importance of this compound as a versatile intermediate. Its chemical structure allows for the systematic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). This process is fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. The continued investigation into derivatives synthesized from this compound holds promise for the development of new and effective treatments for parasitic diseases.
Utilization in the Construction of Diverse Chemical Libraries for Screening Purposes
While direct evidence of the use of this compound in the construction of large, diverse chemical libraries for broad screening purposes is not extensively documented in publicly available literature, its application in the synthesis of focused libraries of specific compound classes is well-established. The chemical functionalities of this compound, namely the ketone and the secondary amide, make it a suitable building block for combinatorial and parallel synthesis approaches aimed at generating collections of related molecules.
In the context of drug discovery, a focused library is a collection of compounds designed around a specific molecular scaffold that has shown activity against a particular biological target. The synthesis of various 2-pyrimidinecarbonitrile derivatives from this compound is a prime example of the generation of a focused library. By systematically reacting this compound with a range of reagents, researchers can produce a multitude of analogs.
This library of analogs can then be screened against a specific target, such as the falcipain enzyme, to identify the most potent and selective inhibitors. This approach allows for a detailed exploration of the chemical space around a promising scaffold and is a critical step in the lead optimization phase of drug development. The ability to generate these focused libraries efficiently underscores the value of this compound as a key intermediate in targeted drug discovery efforts.
Structural Modifications and Derivatization Studies of N 4 Oxocyclohexyl Acetamide
Design and Synthesis of Novel N-(4-Oxocyclohexyl)acetamide Analogs
While this compound is well-documented as a key intermediate in the synthesis of various pharmaceutical agents, including Pramipexole and certain 2-pyrimidinecarbonitrile derivatives as falcipain inhibitors, dedicated studies on the design and synthesis of its novel analogs for standalone biological evaluation are less prevalent in the literature. chemicalbook.comdijikimya.com However, the inherent reactivity of its functional groups provides a clear roadmap for the rational design of new derivatives.
The primary sites for modification on the this compound molecule are the ketone group, the acetamido moiety, and the cyclohexane (B81311) ring itself. Synthetic strategies to generate novel analogs could include:
Modification of the Ketone Group: The carbonyl group is a prime target for a variety of chemical transformations. Reductive amination, for instance, can introduce a diverse range of secondary and tertiary amines, significantly altering the molecule's basicity and potential for hydrogen bonding. Aldol (B89426) condensations could be employed to append larger, more complex side chains, while the formation of oximes, hydrazones, or other related derivatives can introduce different functionalities with varied electronic and steric properties.
Alterations to the Acetamido Group: The amide bond of the acetamido group is relatively stable, but the acetyl moiety can be replaced with other acyl groups to probe the effect of chain length, branching, or the introduction of aromatic rings. This could be achieved by hydrolysis of the amide to the corresponding amine, 4-aminocyclohexanone, followed by reaction with a variety of acyl chlorides or anhydrides.
Substitution on the Cyclohexane Ring: While more synthetically challenging, direct substitution on the cyclohexane ring could introduce additional functional groups that could serve as pharmacophoric elements or modulate the compound's physicochemical properties.
A hypothetical synthetic scheme for generating a library of this compound analogs is presented below:
| Starting Material | Reagent/Condition | Product | Potential for Further Diversification |
| This compound | R-NH2, NaBH3CN | N-(4-(alkylamino)cyclohexyl)acetamide | Variation of the R-group on the amine |
| 4-Aminocyclohexanone | R-COCl, Et3N | N-(4-Oxocyclohexyl)-R-carboxamide | Variation of the R-group on the acyl chloride |
| This compound | NH2OH·HCl | N-(4-(hydroxyimino)cyclohexyl)acetamide | Further reaction at the oxime nitrogen |
| This compound | Grignard Reagent (R-MgBr) | N-(4-hydroxy-4-alkylcyclohexyl)acetamide | Variation of the alkyl group of the Grignard reagent |
Exploration of Structure-Activity Relationships (SAR) in N-(Oxocyclohexyl)acetamide Derivatives
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs form the basis of Structure-Activity Relationship (SAR) studies. Although comprehensive SAR studies for this compound derivatives are not extensively reported, we can postulate potential relationships based on the general principles of medicinal chemistry for specific targets.
Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for anticoagulant drugs. nih.gov Known Factor Xa inhibitors typically possess a binding motif that interacts with specific pockets in the enzyme's active site, often referred to as S1, S2, S3, and S4.
For a series of hypothetical this compound analogs to be investigated as Factor Xa inhibitors, the following SAR could be explored:
The Role of a Basic Group: Many potent Factor Xa inhibitors feature a basic functional group that interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket. Derivatives of this compound synthesized via reductive amination of the ketone could introduce such a basic moiety. The nature of this amine (e.g., primary, secondary, or incorporated into a heterocyclic ring system like piperidine (B6355638) or morpholine) would be a critical determinant of binding affinity.
Hydrophobic Interactions: The S4 pocket of Factor Xa is a large, hydrophobic region. Modifications to the acetamido group, such as replacing the methyl group with larger, lipophilic fragments (e.g., phenyl, benzyl, or long alkyl chains), could lead to favorable interactions within this pocket and enhance inhibitory potency.
Hydrogen Bonding: The amide functionality of the core molecule provides a hydrogen bond donor and acceptor. Maintaining this group, or introducing other hydrogen bonding moieties, could be crucial for anchoring the molecule within the active site.
A theoretical SAR table for this compound derivatives as Factor Xa inhibitors is proposed below:
| Analog | Modification | Expected Impact on Factor Xa Inhibition | Rationale |
| 1 | Reductive amination with ammonia | Potential for weak to moderate inhibition | Introduction of a primary amine for S1 pocket interaction |
| 2 | Reductive amination with piperidine | Potential for improved inhibition | Introduction of a more basic and sterically defined group for the S1 pocket |
| 3 | Replacement of acetyl with benzoyl | Potential for enhanced inhibition | Introduction of an aromatic ring to probe hydrophobic interactions in the S4 pocket |
| 4 | Combination of modifications 2 and 3 | Potential for significant inhibition | Synergistic effect of optimal S1 and S4 pocket binding |
While direct studies linking this compound to dehydrogenase enzymes are lacking, the chemical literature provides insights into the interactions of related compounds, particularly those containing thiourea (B124793) groups, with these enzymes. Thiourea derivatives are known to interact with various enzymes, and their sulfur atom can act as a hydrogen bond acceptor or a metal chelator. nih.gov
For this compound analogs to be considered as potential dehydrogenase inhibitors, derivatization to include a thiourea or a related functional group would be necessary. For instance, the ketone could be converted to an amine, which could then be reacted with an isothiocyanate to form a thiourea derivative.
The SAR for such compounds would likely revolve around:
The Thiourea Moiety: This group would be essential for the primary interaction with the enzyme, potentially through hydrogen bonding with amino acid residues in the active site or by coordinating with a metal cofactor if the dehydrogenase is a metalloenzyme.
The Acetamido Group: This group could provide additional hydrogen bonding interactions or could be modified to alter the solubility and pharmacokinetic properties of the potential inhibitor.
Conformational Analysis and Stereochemistry of Substituted Cyclohexane Ring Systems
For this compound, the acetamido group is at the C4 position relative to the carbonyl group. In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The acetamido group is bulkier than a hydrogen atom and will therefore have a strong preference for the equatorial position.
The introduction of a second substituent on the ring, for example, through a reaction at the ketone or on the ring itself, would lead to the possibility of cis and trans diastereomers. The relative stability of the chair conformations of these diastereomers would depend on the nature and position of both substituents.
The general principles of conformational analysis for 1,4-disubstituted cyclohexanes can be applied to derivatives of this compound:
Cis Isomers: In a cis-1,4-disubstituted cyclohexane, one substituent is axial and the other is equatorial. A ring flip will interconvert these positions. The equilibrium will favor the conformation where the larger substituent is in the equatorial position.
Trans Isomers: In a trans-1,4-disubstituted cyclohexane, both substituents are either axial or both are equatorial. The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions for both groups.
The conformational preference of a substituent can be quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -CH3 | 1.7 |
| -OH | 0.9 |
| -NH2 | 1.4 |
| -COOH | 1.4 |
| -CN | 0.2 |
Note: The A-value for an acetamido group (-NHCOCH3) is expected to be larger than that for an amino group due to its increased steric bulk.
Understanding the conformational preferences and stereochemistry of this compound and its derivatives is crucial for rational drug design, as the three-dimensional shape of a molecule is a primary determinant of its biological activity.
Metabolic Investigations and Biotransformation Pathways
N-(4-Oxocyclohexyl)acetamide as a Metabolite of Related Compounds (e.g., trans-N-(4-nitroxycyclohexyl)acetamide)
This compound is recognized as a metabolite of the organic nitrate (B79036) trans-N-(4-nitroxycyclohexyl)acetamide. nih.govchemicalbook.com The biotransformation of trans-N-(4-nitroxycyclohexyl)acetamide has been studied in dogs following both oral and intravenous administration. These investigations revealed that the parent drug is extensively metabolized. nih.gov
Urinary analysis showed that a significant portion of the administered radioactive dose was eliminated through urine. nih.gov The primary metabolite identified was trans-N-(4-Hydroxycyclohexyl) acetamide (B32628), which accounted for 73% of the radioactive compounds after oral administration and 69% after intravenous application. The parent drug, trans-N-(4-nitroxycyclohexyl)acetamide, was found in smaller amounts, totaling 9% and 13% respectively. nih.gov
Alongside the main hydroxy metabolite, this compound was also identified as a product of this metabolic process. This indicates a metabolic pathway where the nitroxy group of the parent compound is first reduced to a hydroxyl group, which is then oxidized to form the ketone group in this compound. Another metabolite, 3-acetamido-7-oxa-bicyclo[4.1.0]heptane, was also formed. nih.gov
| Metabolite | Chemical Structure | Metabolic Transformation |
|---|---|---|
| trans-N-(4-Hydroxycyclohexyl)acetamide | C8H15NO2 | Reduction of the nitroxy group to a hydroxyl group (Main Metabolite). |
| This compound | C8H13NO2 | Oxidation of the hydroxyl group of the primary metabolite to a ketone. |
| 3-acetamido-7-oxa-bicyclo[4.1.0]heptane | C8H13NO2 | Epoxidation of the cyclohexyl ring. |
Enzymatic Transformations of Acetamide and Cyclohexanone (B45756) Moieties in Biological Systems
The biotransformation of this compound in biological systems is influenced by enzymatic reactions targeting its two primary functional components: the acetamide group and the cyclohexanone moiety.
The acetamide moiety is susceptible to enzymatic hydrolysis by a class of enzymes known as amidases or amidohydrolases. These enzymes catalyze the cleavage of the amide bond, a process also known as deacetylation. nih.govacs.orgresearchgate.net This reaction would convert the acetamide group into a primary amine (4-aminocyclohexanone) and acetic acid. For instance, certain bacterial enzymes, such as the one from Bacillus megaterium, exhibit acetamide hydrolyzing activity, breaking down various amides into their corresponding acids. nih.gov This type of enzymatic activity is a common pathway in the metabolism of many pharmaceutical compounds containing amide linkages. nih.gov
The cyclohexanone moiety can undergo several enzymatic transformations, primarily reduction or oxidation. Ketoreductases can catalyze the reduction of the ketone group to a secondary alcohol, yielding N-(4-hydroxycyclohexyl)acetamide. This is a reversible reaction often observed in drug metabolism. Furthermore, the cyclohexanone ring can be a substrate for Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). nih.govresearchgate.net For example, cyclohexanone monooxygenase from Acinetobacter calcoaceticus (CHMOAcineto) is known to catalyze such oxidations on various cyclohexanone derivatives. researchgate.net Fungal strains have also been shown to be effective biocatalysts for the oxidoreduction of cyclohexanone structures. nih.gov
| Moiety | Enzyme Class | Transformation Type | Potential Product |
|---|---|---|---|
| Acetamide | Amidases / Hydrolases | Hydrolysis (Deacetylation) | 4-Aminocyclohexanone |
| Cyclohexanone | Ketoreductases | Reduction | N-(4-hydroxycyclohexyl)acetamide |
| Cyclohexanone | Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation | Acetamido-oxepane-2-one (Lactone) |
Advanced Analytical and Spectroscopic Characterization Methodologies for N 4 Oxocyclohexyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(4-Oxocyclohexyl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.
In ¹H NMR, the number of signals indicates the number of chemically non-equivalent protons. The chemical shift of these signals reveals the electronic environment of the protons, the integration of the peaks corresponds to the number of protons of that type, and the splitting pattern (multiplicity) provides information about neighboring protons.
For this compound, the spectrum would exhibit characteristic signals for the acetyl methyl protons, the amide proton (N-H), the methine proton at the C4 position (CH-N), and the methylene (B1212753) protons of the cyclohexyl ring. The amide proton often appears as a broad signal due to hydrogen bonding and exchange.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ketone and amide groups, the methyl carbon of the acetyl group, the C4 methine carbon, and the methylene carbons of the ring. The chemical shifts are indicative of the carbon's hybridization and substitution.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Description |
|---|---|---|---|
| CH₃-C=O | ~2.0 | ~24 | Acetyl methyl group |
| C=O (Amide) | - | ~170 | Amide carbonyl carbon |
| NH | ~5.5-8.0 (broad) | - | Amide proton |
| C4-H (CH-N) | ~3.8-4.2 | ~48-52 | Methine proton/carbon at position 4 |
| C2/C6-H (axial/equatorial) | ~2.2-2.6 | ~38-42 | Methylene protons/carbons adjacent to ketone |
| C3/C5-H (axial/equatorial) | ~1.5-2.1 | ||
| C=O (Ketone) | - | ~210 | Ketone carbonyl carbon |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish proton-proton and proton-carbon connectivities, confirming the complete and unambiguous assignment of all signals.
Mass Spectrometry (MS) in Purity Assessment and Metabolite Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for assessing its purity. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the detection and identification of trace impurities. The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule, and for this compound (C₈H₁₃NO₂), this would appear at a mass-to-charge ratio (m/z) of 155.19.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization. For this compound, key fragmentation pathways include α-cleavage adjacent to the carbonyl groups and cleavage of the amide bond. jove.commiamioh.edu Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55. whitman.edu
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 155 | [C₈H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CH₃CO]⁺ | Loss of acetyl group |
| 98 | [C₆H₁₀O]⁺ | Formation of cyclohexanone (B45756) radical cation |
| 84 | [C₅H₆N]⁺ | Cleavage of the cyclohexanone ring |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment from cyclohexanone ring cleavage whitman.edu |
| 43 | [CH₃CO]⁺ | Acylium ion from amide cleavage |
MS is also critical for metabolite identification. This compound is a known metabolite of other compounds. biomedres.us Metabolic transformations, such as hydroxylation or conjugation, result in predictable mass shifts from the parent drug. By comparing the mass spectra of potential metabolites with the parent compound, these biotransformations can be identified.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules, often providing complementary information. acadpubl.eu
The IR spectrum of this compound will show characteristic absorption bands for the N-H group, the two carbonyl (C=O) groups (amide and ketone), and C-H bonds. The N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations are particularly informative: the ketone carbonyl stretch is expected around 1715 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, typically 1630-1660 cm⁻¹, due to resonance.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can provide clear signals for the C-C backbone of the cyclohexane (B81311) ring and can also detect the carbonyl and other functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in IR | Expected Wavenumber (cm⁻¹) in Raman |
|---|---|---|
| N-H Stretch | 3300 - 3500 (broad) | Weak or absent |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 (strong) |
| C=O Stretch (Ketone) | ~1715 (strong) | ~1715 (strong) |
| C=O Stretch (Amide I) | ~1640 (strong) | ~1640 (medium) |
| N-H Bend (Amide II) | ~1550 (medium) | Weak |
| C-N Stretch | ~1250 | ~1250 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an absolute structural determination.
For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. It would confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. consensus.app It would also determine the orientation of the acetamide (B32628) substituent, i.e., whether it occupies an axial or equatorial position on the ring. The crystal structure of acetamide itself shows that molecules are held together by N-H···O hydrogen bonds. researchgate.net Similarly, the analysis of this compound would elucidate the intermolecular hydrogen bonding network, showing how the amide N-H donor and the amide and ketone carbonyl oxygen acceptors interact to form the crystal lattice.
While no publicly available crystal structure for this compound was found, this technique remains the gold standard for obtaining unequivocal solid-state structural information for it or any of its crystalline derivatives.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation, Quantification, and Impurity Profiling
Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and profiling any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, quantification, and purification of non-volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice, where the compound is separated based on its polarity. sielc.comsielc.com HPLC is widely used in quality control to assess the purity of pharmaceutical substances and can quantify the main component as well as any impurities. resolvemass.ca
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity profiling, as it can separate and identify residual solvents, starting materials, or by-products from the synthesis process. thermofisher.com The mass spectrometer provides structural information on the separated components, allowing for their confident identification. biomedres.us
| Technique | Primary Application | Information Obtained |
|---|---|---|
| HPLC | Purity Assessment & Quantification | Percentage purity of the compound; concentration in a sample. |
| GC-MS | Impurity Profiling | Separation and structural identification of volatile and semi-volatile impurities. |
| LC-MS | Metabolite Analysis & Impurity Profiling | Separation and identification of non-volatile impurities and metabolites. |
Computational Chemistry and in Silico Modeling of N 4 Oxocyclohexyl Acetamide
Molecular Docking and Ligand-Protein Interaction Studies for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of N-(4-Oxocyclohexyl)acetamide, might interact with a biological target, typically a protein. The primary goal is to predict the binding mode and affinity, often represented by a docking score, which can guide the design of more potent and selective molecules.
Derivatives of this compound, by modifying its core structure, can be designed to fit into the active sites of various enzymes or receptors. The interaction patterns are dictated by the functional groups on both the ligand and the protein. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the amide group in this compound derivatives can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). The cyclohexyl ring provides a scaffold that can be positioned within hydrophobic pockets of a protein's active site.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A library of this compound derivatives is then docked into the defined binding site of the protein using software like AutoDock or Glide. The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a force field that estimates the binding energy.
The results of such studies can be summarized in a data table, illustrating the predicted binding affinities and key interactions for a series of hypothetical derivatives.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Derivative A | Kinase X | -8.5 | ASP145, LYS72 | Hydrogen Bond |
| Derivative B | Kinase X | -7.9 | LEU120, VAL80 | Hydrophobic |
| Derivative C | Protease Y | -9.2 | SER195, GLY193 | Hydrogen Bond |
| Derivative D | Protease Y | -8.1 | TRP215, TYR99 | Hydrophobic, Pi-Stacking |
These in silico predictions are invaluable for prioritizing which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
From these calculations, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
These calculations can also generate an electrostatic potential map, which shows the distribution of charge on the molecule's surface. This map can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl oxygen of the ketone and the amide would be expected to be regions of negative potential (nucleophilic), while the corresponding carbonyl carbons would be regions of positive potential (electrophilic).
Furthermore, DFT can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and predicting the feasibility of a particular chemical transformation. For example, the mechanism of amide hydrolysis or the reduction of the cyclohexanone (B45756) ring in this compound could be elucidated using these methods. nih.govacs.org
A table of computed electronic properties for this compound could be generated as follows:
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Predictive Modeling of Synthetic Accessibility and Reaction Outcomes
Predictive modeling in chemistry leverages machine learning and data-driven approaches to forecast various chemical properties and behaviors. Two key areas where this is applied to molecules like this compound are the prediction of synthetic accessibility and the outcomes of chemical reactions.
Synthetic Accessibility is a measure of how easily a molecule can be synthesized. In silico tools can calculate a synthetic accessibility score (SAscore) based on the analysis of millions of known compounds and reactions. These scores are typically based on a combination of fragment contributions and molecular complexity. A lower SAscore generally indicates that a molecule is easier to synthesize. For a relatively simple molecule like this compound, the SAscore would likely be low. However, for more complex derivatives, this score becomes a critical filter in virtual screening campaigns to ensure that designed molecules are synthetically feasible.
Reaction Outcome Prediction is a more complex challenge that aims to predict the major product of a chemical reaction given the reactants and reagents. Modern approaches often use machine learning models, trained on large databases of chemical reactions, to predict the transformations that will occur. rsc.orgmit.edu These models can learn the underlying patterns of chemical reactivity and apply them to new, unseen reactions. For this compound, such models could predict the product of, for example, a reduction reaction with sodium borohydride (predicting the formation of the corresponding alcohol) or an acid-catalyzed hydrolysis of the amide. libretexts.org
These predictive models are becoming increasingly accurate and are valuable for planning synthetic routes and avoiding failed reactions in the laboratory.
A table summarizing predictive modeling data might look like this:
| Model Type | Prediction for this compound | Confidence/Score |
|---|---|---|
| Synthetic Accessibility (SAscore) | Easy to synthesize | 2.5 (on a scale of 1-10) |
| Reaction Prediction (Reduction with NaBH4) | N-(4-hydroxycyclohexyl)acetamide | 95% probability |
| Reaction Prediction (Acid Hydrolysis) | 4-aminocyclohexanone and acetic acid | 88% probability |
Industrial and Commercial Perspectives in Research and Development
Scalable Synthesis and Process Chemistry Considerations for N-(4-Oxocyclohexyl)acetamide Production
The industrial production of this compound is crucial for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. chemicalbook.comchemicalbook.com The transition from laboratory-scale synthesis to large-scale manufacturing requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and consistent product quality.
Several synthetic routes can be envisioned for the scalable production of this compound. A common and direct approach involves the selective oxidation of N-(4-hydroxycyclohexyl)acetamide. This method is advantageous if the hydroxyl precursor is readily available and cost-effective. The choice of oxidizing agent is critical for industrial scale-up, with reagents like sodium hypochlorite (B82951) or Swern oxidation variations being potential candidates, balanced against factors like cost, safety, and waste disposal.
Another viable pathway is the acylation of 4-aminocyclohexanone. This reaction involves treating the amino ketone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The process requires careful control of reaction conditions, particularly temperature and pH, to prevent side reactions and ensure high yield and purity. The selection of the base to scavenge the acid byproduct (like HCl or acetic acid) is also a key process parameter.
Key considerations in the process chemistry for scaling up production include:
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat flow is paramount. Exothermic reactions, common in both oxidation and acylation, require robust thermal management systems to prevent runaway reactions and ensure consistent product quality.
Reagent Selection and Stoichiometry: On a large scale, the cost, availability, and safety of reagents are primary drivers. Optimizing the stoichiometry of reactants minimizes waste and raw material costs.
Solvent Choice: The ideal solvent should provide good solubility for reactants, be easily recoverable, have a low environmental impact, and be non-reactive under the process conditions.
Downstream Processing: Isolation and purification are critical steps. Techniques such as crystallization, distillation, and filtration must be optimized for large volumes. The choice between batch and continuous processing can also significantly impact efficiency and scalability. For this compound, which is a solid, crystallization is a likely final purification step. chemicalbook.comalfachemch.com
Process Safety: A thorough hazard analysis is required to identify potential risks, such as handling corrosive reagents (e.g., acetyl chloride), managing exothermic events, and dealing with flammable solvents.
The goal of process development is to define a robust and reproducible manufacturing process that consistently yields this compound meeting all quality specifications. This often involves Design of Experiments (DoE) studies to identify critical process parameters and establish optimal operating ranges.
Table 1: Comparison of Potential Scalable Synthesis Routes
| Synthetic Route | Key Reagents | Potential Advantages | Key Scale-Up Challenges |
|---|---|---|---|
| Oxidation of N-(4-hydroxycyclohexyl)acetamide | Oxidizing agent (e.g., TEMPO/NaOCl), N-(4-hydroxycyclohexyl)acetamide | Potentially fewer steps if precursor is available. | Control of exotherm, selectivity of oxidation, management of waste streams. |
| Acylation of 4-aminocyclohexanone | 4-aminocyclohexanone, Acetic anhydride or Acetyl chloride, Base | High-yielding reaction, readily available starting materials. | Temperature control, pH control, handling of corrosive reagents. |
Quality Control and Analytical Method Development for Commercial Batches
The development of analytical methods follows a systematic approach, often guided by principles outlined in ICH guidelines, to ensure they are fit for purpose. fda.gov For this compound, a typical analytical control strategy would include a combination of chromatographic and spectroscopic techniques.
Identity Confirmation:
Infrared (IR) and Raman Spectroscopy: These techniques provide a molecular fingerprint of the compound. The IR spectrum of this compound is compared against a qualified reference standard, confirming the presence of characteristic functional groups (e.g., C=O stretch for the ketone and amide, N-H bend for the amide). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for unequivocal structure confirmation, although it is more commonly used during development than for routine QC testing of every batch.
Purity and Impurity Profiling:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying the purity of this compound and detecting any process-related impurities or degradation products. lookchem.comthermofisher.comlookchem.com A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed. jneonatalsurg.comnih.gov Method development involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and detector wavelength (UV detection is common for this molecule). jneonatalsurg.comnih.gov Commercial specifications often require a purity of ≥98%. lookchem.comfishersci.ca
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile impurities. nih.gov It can also serve as a secondary method for identity confirmation based on the mass spectrum of the parent molecule. nih.gov
Other Quality Attributes:
Melting Point: As a solid, the melting point is a useful indicator of purity. A sharp melting range close to the literature value (approx. 137 °C) suggests high purity. chemicalbook.comalfachemch.com
Loss on Drying (LOD): This test determines the amount of volatile matter (e.g., residual solvent and water) present in the material.
Residue on Ignition (ROI) / Sulfated Ash: This test measures the amount of inorganic impurities in the sample.
Method validation is a critical component of the QC strategy. Once developed, each analytical method undergoes a rigorous validation process to demonstrate its specificity, linearity, accuracy, precision, range, and robustness, ensuring that it consistently delivers reliable results.
Table 2: Typical Analytical Methods for Quality Control of this compound
| Analytical Technique | Purpose | Typical Parameters / Specification |
|---|---|---|
| HPLC (UV Detection) | Purity Assay and Impurity Detection | Specification: >97.5% or >98.0% thermofisher.comfishersci.ca |
| GC-MS | Identity and Volatile Impurity Analysis | Matches reference mass spectrum. nih.gov |
| FT-IR Spectroscopy | Identity Confirmation | Spectrum conforms to reference standard. nih.gov |
| Melting Point | Purity Assessment | Sharp range, e.g., 136-138 °C |
| Loss on Drying | Residual Volatiles | Specification: e.g., <0.5% |
Q & A
Q. What methodologies assess the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay (e.g., IC₅₀ determination in cancer cell lines) .
- Enzyme Inhibition : Kinase or protease activity assays with fluorogenic substrates .
- In Silico Screening : Docking studies (AutoDock Vina) against target proteins (e.g., cyclooxygenase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
